REACTION_CXSMILES
|
[3H]C1C=C2OCOC2=CC=1OC[C@H:10]1[C@H:15]([C:16]2[CH:17]=[CH:18][C:19](F)=[CH:20][CH:21]=2)CC[NH:12][CH2:11]1.[Na+].[Cl-].[C-:28]#[N:29].[K+].CN(CCCC1(C2C=CC(F)=CC=2)[O:45]CC2C=C(C#N)C=CC1=2)C>>[CH:19]1[C:18]([OH:45])=[CH:17][C:16]2[C:15]([CH2:10][CH2:11][NH2:12])=[CH:28][NH:29][C:21]=2[CH:20]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[3H]C=1C=C2C(=CC1OC[C@@H]3CNCC[C@H]3C=4C=CC(=CC4)F)OCO2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[3H]C=1C=C2C(=CC1OC[C@@H]3CNCC[C@H]3C=4C=CC(=CC4)F)OCO2
|
Name
|
TRIS-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The membranes are prepared from the frontal cortex of the rat
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |